molecular formula C6H2BrCl2I B1520680 4-Bromo-3,5-dichloroiodobenzene CAS No. 1000574-29-7

4-Bromo-3,5-dichloroiodobenzene

Cat. No.: B1520680
CAS No.: 1000574-29-7
M. Wt: 351.79 g/mol
InChI Key: QPPMUOTUUHLYCY-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dichloroiodobenzene is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and iodine atoms on a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Scientific Research Applications

4-Bromo-3,5-dichloroiodobenzene is utilized in various scientific research applications, including:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

This compound is associated with certain hazards. The GHS pictograms indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3,5-dichloroiodobenzene can be synthesized through the halogenation of benzene derivatives. One common method involves the reaction of bromine and iodine with magnesium to form the desired compound. The reaction typically requires controlled conditions to ensure the selective addition of halogens to the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled halogenation reactions. These reactions are carried out in specialized reactors that allow for precise control of temperature, pressure, and reactant concentrations. The resulting product is then purified to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dichloroiodobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH⁻) or alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of dihalogenated or monohalogenated benzene derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted benzene derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism by which 4-Bromo-3,5-dichloroiodobenzene exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through electrophilic or nucleophilic substitution reactions. The presence of multiple halogens on the benzene ring enhances its reactivity and allows for the formation of various intermediates and products.

Comparison with Similar Compounds

4-Bromo-3,5-dichloroiodobenzene is unique due to its combination of bromine, chlorine, and iodine atoms on a single benzene ring. Similar compounds include:

  • 2-Bromo-1,3-dichlorobenzene: Lacks the iodine atom.

  • 3,5-Dibromobenzene: Lacks the chlorine and iodine atoms.

  • 4-Chloro-3,5-dibromobenzene: Lacks the iodine atom.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-bromo-1,3-dichloro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2I/c7-6-4(8)1-3(10)2-5(6)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPMUOTUUHLYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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